2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Description
Overview of the Indole (B1671886) Scaffold in Synthetic and Medicinal Chemistry Research
The indole ring system is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and agrochemicals. wisdomlib.orgtestbook.com Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. This prevalence has inspired chemists to develop a myriad of synthetic methodologies for its construction and functionalization. byjus.com In medicinal chemistry, the indole scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. This has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-migraine agents. testbook.com
Structural Significance of Fused Indole-Cycloheptane Ring Systems in Heterocyclic Chemistry
The fusion of a cycloheptane (B1346806) ring to the indole core, as seen in the hexahydrocyclohepta[b]indole system, introduces a new level of structural complexity and conformational flexibility. Unlike the more common five- and six-membered ring fusions, the seven-membered ring can adopt a variety of low-energy conformations, which can significantly influence the molecule's interaction with biological targets. From a synthetic standpoint, the construction of these fused systems presents unique challenges, often requiring specialized cycloaddition or cyclization strategies. wnmc.edu.cn The resulting tricyclic architecture serves as a valuable template for the development of novel molecular entities with potential applications in materials science and pharmacology.
Positioning of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (B2902013) within the Hexahydrocyclohepta[b]indole Chemical Space
This compound is distinguished by two key features: the fully saturated seven-membered ring and the presence of a bromine atom at the 2-position of the indole nucleus. The hexahydro designation indicates that the cyclohepta[b]indole core is fully reduced in the seven-membered ring. The bromine substituent provides a strategic handle for further chemical modification. Halogen atoms, particularly bromine, are often introduced to modulate the electronic properties of a molecule and to serve as a reactive site for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. acs.orgnih.gov
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₄BrN |
| CAS Number | 109160-55-6 |
| Molecular Weight | 264.16 g/mol |
Academic Research Trends and Challenges in the Synthesis and Functionalization of Halogenated Polycyclic Indoles
The synthesis of halogenated polycyclic indoles is an active area of academic research, driven by the potential of these compounds as intermediates in the synthesis of complex natural products and as novel bioactive molecules themselves. mdpi.comnih.gov A primary challenge lies in the regioselective introduction of halogen atoms onto the indole ring, especially in the presence of other functional groups. wisdomlib.org Traditional electrophilic halogenation methods can sometimes lead to mixtures of products.
A significant trend in this field is the use of modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, to functionalize these halogenated scaffolds. acs.orgresearchgate.net Palladium-catalyzed reactions, for instance, are widely used to form new carbon-carbon and carbon-heteroatom bonds at the position of the halogen atom. nih.gov However, the reactivity of the halogenated indole can be influenced by the position of the halogen and the nature of the polycyclic system, presenting ongoing challenges for synthetic chemists. Furthermore, the development of more sustainable and atom-economical methods for the synthesis and functionalization of these compounds remains a key research goal. wnmc.edu.cn
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNCLVIQKRHZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Spectroscopy: Chemical Shift Analysis and Coupling Patterns
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (B2902013), one would expect to observe distinct signals corresponding to the aromatic protons, the N-H proton of the indole (B1671886) ring, and the aliphatic protons of the seven-membered cyclohepta ring.
The aromatic region would likely show signals for the three protons on the benzene (B151609) ring portion of the indole nucleus. Their chemical shifts and coupling patterns (e.g., doublets, doublets of doublets) would be dictated by their position relative to the bromine atom and the fused ring system. The N-H proton would typically appear as a broad singlet at a downfield chemical shift. The ten protons of the hexahydrocyclohepta moiety would present as a complex series of multiplets in the upfield region of the spectrum. The specific chemical shifts and spin-spin coupling patterns would be crucial for confirming the connectivity of these methylene (B1212753) (-CH₂-) groups.
Hypothetical ¹H NMR Data Interpretation:
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Information |
| Aromatic CH | ~ 7.0 - 7.5 | d, dd | Protons on the bromo-substituted benzene ring |
| Indole N-H | ~ 8.0 - 10.0 | br s | Proton attached to the indole nitrogen |
| Aliphatic CH₂ | ~ 1.5 - 3.0 | m | Protons of the fused seven-membered ring |
Note: This table is illustrative and does not represent actual experimental data.
Carbon-13 (¹³C) NMR Spectroscopy: Quaternary Carbon Analysis and Chemical Environment Mapping
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
One would anticipate signals in the aromatic region corresponding to the eight carbon atoms of the indole core. The carbon atom bearing the bromine (C-2) would be significantly influenced by the halogen's electronegativity. Quaternary carbons, such as those at the fusion of the rings, would also be identifiable. The aliphatic region would display signals for the five methylene carbons of the cyclohepta ring, with their chemical shifts indicating their respective electronic environments.
Hypothetical ¹³C NMR Data Interpretation:
| Carbon Type | Expected Chemical Shift (ppm) | Inferred Structural Information |
| Aromatic C-Br | ~ 110 - 120 | Carbon atom directly bonded to bromine |
| Aromatic C | ~ 110 - 140 | Other sp² carbons of the indole ring system |
| Aliphatic CH₂ | ~ 20 - 40 | sp³ carbons of the seven-membered ring |
Note: This table is illustrative and does not represent actual experimental data.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the spin systems within the aromatic ring and, crucially, through the chain of methylene groups in the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish correlations between each proton and the carbon atom to which it is directly attached. This is vital for assigning the signals of the CH, CH₂, and potential CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy would show correlations between protons and carbons that are two or three bonds away. This technique is instrumental in piecing together the entire molecular structure by connecting different fragments, for instance, linking the aliphatic protons to the quaternary carbons of the indole core.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. The molecular formula of this compound is C₁₃H₁₄BrN, corresponding to a molecular weight of approximately 264.16 g/mol .
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. When analyzing this compound, one would expect to observe the protonated molecule, [M+H]⁺, at m/z values corresponding to the isotopic distribution of bromine. Specifically, a characteristic pair of peaks of nearly equal intensity would be expected at approximately m/z 264 and 266, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-resolution ESI-MS would allow for the precise determination of the molecular formula by comparing the measured mass to the calculated mass.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
APCI-MS is another soft ionization technique that is well-suited for less polar compounds. Similar to ESI-MS, an APCI-MS analysis of this compound would be expected to produce a prominent [M+H]⁺ ion peak. The hallmark isotopic pattern for a monobrominated compound would again be the most telling feature in the spectrum, confirming the presence of a single bromine atom in the structure. Analysis of the fragmentation pattern, if any, could provide additional structural information.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the EI-MS analysis of indole derivatives, the principal fragmentation processes often involve characteristic cleavages of the indole ring system. scirp.org
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
The fragmentation of amides, which share some structural similarities with the lactam-like character of the indole nitrogen, often involves the cleavage of the N-CO bond. nih.gov While not an amide, the indole structure can undergo fragmentation that provides structural information. The fragmentation pathways of indole derivatives are influenced by the substituents on the molecule. nih.gov A plausible fragmentation pattern for this compound could involve the loss of a bromine radical, followed by rearrangements and further fragmentation of the cyclohepta[b]indole core. The study of mass spectra of various indole derivatives has shown that fragmentation can be complex and highly dependent on the specific substitution pattern. researchgate.net
Table 1: Predicted Major Fragments in the EI-MS of this compound
| m/z Value | Proposed Fragment | Description |
| 263/265 | [C₁₃H₁₄BrN]⁺ | Molecular ion peak (M⁺) |
| 184 | [C₁₃H₁₄N]⁺ | Loss of Bromine radical |
| Various smaller fragments | - | Further fragmentation of the indole and cycloheptane (B1346806) rings |
Note: The table is predictive and based on general fragmentation patterns of similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for the identification of functional groups within a molecule. The IR spectrum of an indole derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net For this compound, the spectrum would be expected to display the following key absorptions:
N-H Stretching: A characteristic peak for the indole N-H bond is typically observed in the region of 3400-3300 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring portion of the indole are expected around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the hexahydrocyclohepta ring will appear in the 3000-2850 cm⁻¹ region.
C=C Stretching: Aromatic C=C stretching vibrations from the indole ring will produce characteristic peaks in the 1600-1450 cm⁻¹ range.
C-N Stretching: The C-N stretching vibration of the indole ring is typically found in the 1350-1250 cm⁻¹ region.
C-Br Stretching: The presence of the bromine atom would be confirmed by a C-Br stretching vibration, which typically appears in the fingerprint region, below 700 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H (Indole) | 3400 - 3300 |
| Aromatic C-H | 3100 - 3000 |
| Aliphatic C-H | 3000 - 2850 |
| Aromatic C=C | 1600 - 1450 |
| C-N (Indole) | 1350 - 1250 |
| C-Br | < 700 |
Note: The table is predictive and based on general IR correlation tables for organic compounds.
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthesized compounds and for quantitative analysis. rjpharmacognosy.ir The development of a robust HPLC method for this compound would typically involve a reversed-phase approach. mdpi.com
A common setup for the analysis of indole alkaloids utilizes a C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. ijpsonline.comnih.gov The method would be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure its reliability for purity assessment. A UV detector is commonly used for the analysis of indole-containing compounds due to their strong UV absorbance.
Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: This is a general method and would require optimization for this specific compound.
Column chromatography is a fundamental technique for the purification of synthesized organic compounds. For the purification of bromo-substituted indoles, silica (B1680970) gel is a commonly used stationary phase. acs.org The choice of eluent is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often effective.
The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product. The fractions are then combined and the solvent is evaporated to yield the purified this compound.
Table 4: General Column Chromatography Parameters for Purification
| Parameter | Material/Solvent |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Note: The specific solvent gradient would need to be determined empirically.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a destructive analytical technique that provides the weight percentages of carbon, hydrogen, nitrogen, and other elements in a compound. researchgate.net This data is used to determine the empirical formula of the compound, which can then be compared to the theoretical composition based on the proposed molecular formula. For halogenated heterocyclic compounds, the analysis would also include the determination of the bromine content. nih.govsigmaaldrich.com The experimentally determined percentages should be in close agreement with the calculated values to confirm the elemental composition of this compound.
Table 5: Theoretical Elemental Composition of C₁₃H₁₄BrN
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 13 | 156.143 | 59.11% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 5.34% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 30.24% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.30% |
| Total | 264.166 | 100.00% |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing
X-ray diffraction analysis of a single crystal provides unequivocal proof of the molecular structure of a compound. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. For a novel compound like this compound, obtaining a suitable crystal and performing an X-ray diffraction study would definitively confirm its structure. acs.org The analysis would also provide valuable information about intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. mdpi.comnih.gov
Chemical Reactivity and Functional Group Transformations
Reactivity of the Indole (B1671886) Nitrogen (N-H) Position
The nitrogen atom within the indole ring of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (B2902013) is a key site for functionalization. The N-H bond can be readily deprotonated by a suitable base to form an indolyl anion, which can then participate in various reactions.
Common transformations at this position include N-alkylation and N-acylation. For instance, reaction with alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) would yield N-alkylated products. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides with a base. While specific studies on this compound are not extensively documented, the reactivity of the indole nitrogen is a well-established principle in indole chemistry.
Transformations Involving the Bromine Substituent
The bromine atom at the 2-position of the indole ring is a versatile handle for introducing a wide range of functional groups through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution on aryl halides is generally challenging, it can be facilitated in specific cases, particularly with strong nucleophiles or under specific reaction conditions such as those involving copper catalysis (Ullmann condensation). For instance, reaction with alkoxides or amines in the presence of a copper catalyst could potentially lead to the corresponding ether or amine derivatives.
Cross-Coupling Reactions at the Bromine Site (e.g., Suzuki, Heck)
The bromine substituent is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a prominent method for forming new carbon-carbon bonds. nih.govscispace.com In a typical Suzuki reaction, the bromoindole would be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govscispace.com This reaction is highly versatile and tolerates a wide range of functional groups. The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome and efficiency of the coupling. beilstein-journals.org
The Heck reaction provides a means to introduce alkenyl groups. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of the aryl bromide with an alkene in the presence of a base. organic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Below is a table summarizing potential cross-coupling reactions for this compound:
| Reaction Name | Coupling Partner | Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | 2-Alkenyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, Base | 2-Alkynyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
Functionalization of the Hexahydrocycloheptane Ring
The seven-membered hexahydrocycloheptane ring also offers opportunities for synthetic modification, allowing for the introduction of various functional groups that can modulate the compound's properties.
Introduction of Carboxylic Acid Moieties
The introduction of carboxylic acid groups can be achieved through various synthetic routes. One potential method involves the oxidation of a suitable precursor, such as an alcohol or an aldehyde, attached to the cycloheptane (B1346806) ring. Another approach could involve carboxylation reactions, for instance, via lithiation of a C-H bond followed by quenching with carbon dioxide. A related compound, 2-bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide, has been reported, indicating that functionalization at the 6-position is feasible. chemshuttle.com
Electrophilic Aromatic Substitution on the Indole Ring
The indole nucleus of this compound is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by a combination of the electronic effects of the existing substituents and the inherent reactivity of the indole ring system. Generally, electrophilic attack on the indole ring is most favorable at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in the case of this compound, the C2 position is already substituted with a bromine atom.
The bromine atom at the C2 position is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director for subsequent electrophilic substitutions due to its electron-donating resonance effect. The fused saturated cycloheptane ring at the b-face of the indole can be considered as an alkyl substituent, which is generally weakly activating and directs electrophiles to the ortho and para positions.
Considering these factors, electrophilic aromatic substitution on the benzene (B151609) portion of the indole ring is the most probable outcome. The directing effects of the bromine at C2 and the fused ring at the C2-C3 bond would influence the position of substitution. Specifically, substitution is anticipated to occur at the C4 and C6 positions of the indole nucleus, as these are para and ortho to the electron-donating nitrogen atom, respectively, and are influenced by the directing effects of the existing substituents. The C7 position is also a potential site for substitution.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, Friedel-Crafts acylation, and sulfonation. The specific reaction conditions would need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and 6-Nitro-2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
| Bromination | Br₂/FeBr₃ | 2,4-Dibromo- and 2,6-Dibromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl- and 6-Acyl-2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid and -6-sulfonic acid |
Ring Expansion and Contraction Reactions of the Fused Cycloheptane Moiety
The fused cycloheptane ring of this compound provides a scaffold that can potentially undergo ring expansion and contraction reactions, leading to novel tricyclic indole derivatives with different ring sizes. These transformations would typically require prior functionalization of the cycloheptane ring, for instance, by introducing a carbonyl group or a leaving group.
Ring Expansion:
A common strategy for one-carbon ring expansion of a cyclic ketone is the Tiffeneau-Demjanov rearrangement. If a ketone derivative, such as 2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-one, were synthesized, it could be converted to a cyanohydrin, followed by reduction and diazotization to generate a carbocation. Subsequent rearrangement would lead to an eight-membered ring fused to the indole core.
Another approach could involve a diazomethane-mediated ring expansion of the same ketone precursor. The reaction would proceed through a homologous ketone, resulting in a cyclooctanone fused to the indole ring.
Ring Contraction:
Ring contraction of the cycloheptane moiety could be achieved through various methods, most of which also necessitate the presence of a ketone functionality. The Favorskii rearrangement of an α-haloketone derived from 2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-one would lead to a carboxylic acid derivative with a fused cyclohexane ring.
Alternatively, a Wolff rearrangement of an α-diazoketone, prepared from the corresponding ketone, would generate a ketene intermediate that could be trapped with a nucleophile to yield a cyclohexane-fused indole derivative.
It is important to note that the feasibility and outcome of these reactions would be highly dependent on the specific reaction conditions and the stability of the intermediates involved. To date, there is no specific literature describing these transformations on the this compound scaffold, and this discussion remains theoretical.
| Transformation | Starting Material Derivative | Key Reagents | Potential Product Scaffold |
| Ring Expansion | 2-Bromo-...-cyclohepta[b]indol-6-one | 1. KCN, H⁺ 2. LiAlH₄ 3. HNO₂ | 2-Bromo-...-cycloocta[b]indole |
| Ring Expansion | 2-Bromo-...-cyclohepta[b]indol-6-one | CH₂N₂ | 2-Bromo-...-cycloocta[b]indol-6-one |
| Ring Contraction | 7-Halo-2-bromo-...-cyclohepta[b]indol-6-one | Base (e.g., NaOMe) | 2-Bromo-...-cyclohexano[b]indole-6-carboxylic acid derivative |
| Ring Contraction | 7-Diazo-2-bromo-...-cyclohepta[b]indol-6-one | Ag₂O, H₂O/heat | 2-Bromo-...-cyclohexano[b]indole-6-carboxylic acid |
Derivatization Strategies for Library Synthesis and Structure-Activity Relationship Studies
The this compound scaffold presents multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies. The cyclohepta[b]indole core is recognized as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-HIV, antituberculosis, and anticancer properties. nih.gov
Derivatization Points:
Indole Nitrogen (N-H): The indole nitrogen can be readily alkylated or acylated to introduce a variety of substituents. This position is often crucial for modulating pharmacokinetic properties and target engagement.
Bromine at C2: The bromine atom serves as a versatile handle for various cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, vinyl, or alkynyl groups at this position, significantly expanding the chemical space.
Aromatic Ring (C4, C6, C7): As discussed in section 4.3.3, the benzene portion of the indole ring can be functionalized via electrophilic aromatic substitution, allowing for the introduction of a range of electron-donating and electron-withdrawing groups.
Cycloheptane Ring: The saturated seven-membered ring can be functionalized through free-radical halogenation followed by nucleophilic substitution, or by oxidation to introduce a ketone, which can then be further derivatized.
Library Synthesis and SAR Studies:
A combinatorial approach can be utilized to generate a library of derivatives by systematically varying the substituents at these positions. For instance, a library could be constructed by first performing a Suzuki coupling at the C2 position with a diverse set of boronic acids, followed by N-alkylation with various alkyl halides.
The resulting library of compounds would then be screened for biological activity against a panel of targets. The SAR data obtained would provide valuable insights into the structural requirements for activity. For example, it could be determined which substituents at which positions enhance potency, selectivity, and metabolic stability. This iterative process of synthesis, screening, and SAR analysis is a cornerstone of modern drug discovery. The cyclohepta[b]indole framework has been a key component in the development of compounds targeting various biological pathways. nih.gov
| Position of Derivatization | Reaction Type | Example Reagents/Substituents | Potential for SAR |
| Indole N-H | Alkylation, Acylation | Alkyl halides, acyl chlorides | Modulate lipophilicity, hydrogen bonding capacity |
| C2-Br | Suzuki Coupling | Arylboronic acids, heteroarylboronic acids | Explore interactions with hydrophobic pockets, introduce polar groups |
| C2-Br | Sonogashira Coupling | Terminal alkynes | Introduce linear, rigid linkers |
| Aromatic Ring (C4, C6) | Nitration, Acylation | HNO₃, RCOCl | Modulate electronic properties, introduce new binding motifs |
| Cycloheptane Ring | Oxidation, then Reductive Amination | CrO₃, then R-NH₂/NaBH(OAc)₃ | Introduce basic centers, explore conformational effects |
Theoretical and Computational Investigations of 2 Bromo 5,6,7,8,9,10 Hexahydrocyclohepta B Indole
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic nature of this fused indole (B1671886) system. niscpr.res.in The core structure consists of an indole nucleus fused to a seven-membered cycloheptane (B1346806) ring, with a bromine atom substituted on the benzene (B151609) moiety. This substitution significantly influences the molecule's electronic properties.
The electronic structure is characterized by the distribution of electron density, which is highest around the electronegative nitrogen and bromine atoms. The indole ring itself is an electron-rich aromatic system. The bromine atom, being electronegative, withdraws electron density through the sigma bond (inductive effect) but also donates electron density to the aromatic ring via its lone pairs (resonance effect).
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity. wuxiapptec.com For indole and its derivatives, the HOMO is typically distributed over the indole ring, indicating its propensity to act as a nucleophile in chemical reactions. wuxiapptec.comresearchgate.net The LUMO, conversely, represents the region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. niscpr.res.injocpr.com In related bromo-aromatic compounds, the presence of bromine can lower the HOMO and LUMO energy levels. researchgate.net
Global reactivity descriptors, derived from the energies of these orbitals, provide quantitative measures of reactivity. mdpi.com These include electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and the global electrophilicity index (a measure of electrophilic character). jocpr.com For a molecule like 2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (B2902013), these descriptors would suggest a moderate electrophilicity and a susceptibility to electrophilic aromatic substitution, a common reaction for indoles. mdpi.commsu.edu
| Calculated Property | Typical Method | Predicted Value/Observation for Analogous Systems |
|---|---|---|
| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | -5.5 to -6.5 eV |
| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | DFT (B3LYP/6-311++G(d,p)) | 4.0 to 5.0 eV |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.0 to 2.5 eV |
| Electrophilicity Index (ω) | μ²/2η | Moderate (~1.5 eV) |
Conformational Analysis and Energy Minimization Studies of the Polycyclic System
The presence of the flexible seven-membered cycloheptane ring fused to the rigid indole core introduces significant conformational complexity. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers for interconversion between them.
The cycloheptane ring can adopt several low-energy conformations, including the chair, twist-chair, boat, and twist-boat forms. Energy minimization studies, often performed using molecular mechanics force fields or DFT, are employed to determine the relative stabilities of these conformers. For the fused system of this compound, the twist-chair conformation is often the global minimum for cycloheptane rings, but fusion to the planar indole system will create unique steric constraints. lookchem.com
Computational methods can map the potential energy surface of the molecule by systematically rotating the rotatable bonds in the seven-membered ring. This process identifies local energy minima (stable conformers) and the transition states that connect them. The results of such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as protein receptors. lookchem.com The relative energies of these conformers are typically within a few kcal/mol, suggesting that the molecule likely exists as a dynamic equilibrium of several shapes at room temperature.
| Conformer of Fused Cycloheptane Ring | Predicted Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Twist-Chair | 0.0 (Global Minimum) | Staggered arrangements, minimizing torsional strain. |
| Chair | 1.0 - 2.0 | Higher torsional strain due to eclipsing interactions. |
| Twist-Boat | 2.0 - 3.0 | Avoids flagpole interactions of the boat form. |
| Boat | > 3.0 | Steric hindrance from flagpole hydrogen interactions. |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is electrophilic aromatic substitution on the indole ring. Despite the presence of a deactivating bromine atom, the indole nucleus remains reactive towards electrophiles. msu.edu
DFT calculations can be used to model the reaction pathway by identifying the structures of reactants, intermediates, transition states, and products. nih.gov For an electrophilic substitution reaction, the mechanism typically involves the formation of a sigma-complex (or Wheland intermediate), which is a high-energy intermediate. researchgate.net The regioselectivity of the reaction (i.e., the position of attack) can be predicted by comparing the activation energies required to form the different possible sigma-complexes. nih.govnih.gov The position leading to the most stable intermediate via the lowest energy transition state will be the favored product. msu.edu For indoles, electrophilic attack typically occurs at the C3 position of the pyrrole (B145914) ring.
Computational studies can also provide insights into reaction kinetics by calculating the energy barriers (activation energies). These theoretical models can be validated against experimental kinetic data when available. orientjchem.org
Prediction of Spectroscopic Data (NMR, IR) and Validation with Experimental Results
Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure confirmation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net Calculations are performed on the energy-minimized geometry of the molecule. The predicted shifts can be compared with experimental data to confirm the proposed structure. researchgate.net Theoretical calculations can be particularly useful for assigning specific signals in complex spectra and for distinguishing between different isomers or conformers.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks observed in an IR spectrum. researchgate.net DFT methods can produce theoretical IR spectra that, after applying a scaling factor to account for anharmonicity and other systematic errors, show good agreement with experimental spectra. researchgate.netnih.gov This allows for the assignment of specific vibrational modes, such as the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic portions, and the C-Br stretch. researchgate.net
| Spectroscopic Data | Computational Method | Predicted Value/Feature | Corresponding Experimental Region |
|---|---|---|---|
| ¹H NMR (Indole N-H) | DFT-GIAO | δ 10.0-11.0 ppm | δ 10.0-11.0 ppm |
| ¹³C NMR (C-Br) | DFT-GIAO | δ 110-120 ppm | δ 110-120 ppm |
| IR Frequency (N-H stretch) | DFT (B3LYP) | ~3400 cm⁻¹ (scaled) | ~3400 cm⁻¹ |
| IR Frequency (C-H aromatic stretch) | DFT (B3LYP) | ~3100 cm⁻¹ (scaled) | ~3100 cm⁻¹ |
| IR Frequency (C-H aliphatic stretch) | DFT (B3LYP) | 2850-2960 cm⁻¹ (scaled) | 2850-2960 cm⁻¹ |
In Silico Studies of Structure-Activity Relationships: Ligand-Protein Interactions and Binding Modes
In silico techniques like molecular docking and molecular dynamics are central to understanding how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. espublisher.comnih.gov These studies focus on the molecular recognition mechanisms that govern the binding process.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netmdpi.com Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity. d-nb.infonih.gov For this molecule, key interactions would likely involve:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor. nih.gov
Hydrophobic Interactions: The hexahydrocyclohepta and benzene rings provide a large nonpolar surface area for favorable hydrophobic contacts within the binding pocket. researchgate.net
Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein (like a carbonyl oxygen).
Pi-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. d-nb.info
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations provide a more realistic model of the binding by treating the system as a dynamic entity and including the effects of solvent. MD can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy more accurately. espublisher.com This provides a deeper understanding of the specific molecular recognition events that stabilize the ligand in the active site. nih.gov
Applications As Building Blocks in Advanced Organic Synthesis and Materials Research
Precursor in the Synthesis of Complex Heterocyclic Compounds
This compound serves as a key starting material for the construction of more intricate heterocyclic systems. The bromine atom can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it can be utilized in palladium-catalyzed reactions to synthesize substituted cyclohepta[b]indoles, which are challenging to prepare through traditional methods like the Fischer indole (B1671886) synthesis. nih.govwnmc.edu.cn The cyclohepta[b]indole scaffold itself is a privileged structure found in numerous biologically active natural products and pharmaceutical agents. nih.gov
Role in the Elaboration of Indole Alkaloid Analogues
Indole alkaloids represent a large and diverse family of natural products with a wide range of pharmacological activities. nih.govnih.gov 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (B2902013) provides a foundational scaffold for the semi-synthesis of novel indole alkaloid analogues. By leveraging the reactivity of the bromo substituent, chemists can introduce various side chains and functional groups to mimic or modify the structures of naturally occurring indole alkaloids. This approach allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved potency and selectivity. The synthesis of analogues of complex alkaloids often involves multi-step sequences where the bromo-hexahydrocyclohepta[b]indole core is a crucial intermediate. encyclopedia.pubresearchgate.net
Contribution to Functional Materials Research: Optoelectronic Properties and Supramolecular Assemblies
The indole nucleus is known for its interesting electronic properties, and derivatives of this compound are being explored for their potential in materials science. The extended π-system of the indole ring, which can be further modulated by substitution at the bromine position, makes these compounds candidates for applications in optoelectronic devices. Researchers are investigating how modifications to the molecular structure influence properties such as fluorescence, charge transport, and self-assembly. The ability of the indole nitrogen to participate in hydrogen bonding also facilitates the formation of ordered supramolecular assemblies, which are of interest for creating novel functional materials.
Utilization as a Chemical Probe in Mechanistic Biological Research
The specific interactions of this compound and its derivatives with biological macromolecules make them valuable tools for elucidating complex cellular processes.
Derivatives of this compound have been instrumental in the study of PIKfyve, a lipid kinase that plays a crucial role in endosomal trafficking and autophagy. nih.govacs.org Specific analogues have been identified as potent and selective inhibitors of PIKfyve. nih.gov By using these compounds as chemical probes, researchers can dissect the downstream effects of PIKfyve inhibition, providing insights into its role in various cellular pathways and its potential as a therapeutic target in diseases such as cancer and viral infections. nih.gov The seven-membered ring of the cyclohepta[b]indole scaffold appears to be a key feature for potent PIKfyve inhibition. nih.gov
| Compound | Ring Size | PIKfyve Inhibition Potency |
|---|---|---|
| Six-membered analogue | 6 | Moderate |
| Seven-membered analogue (8) | 7 | High |
| Eight-membered analogue | 8 | Low |
The indole scaffold is a common motif in many protein kinase inhibitors. trea.com The this compound framework has been used as a starting point for the design and synthesis of novel protein kinase inhibitors. These compounds can be screened against panels of kinases to identify specific targets and to understand the structural requirements for potent and selective inhibition. By co-crystallizing these inhibitors with their target kinases, researchers can gain detailed information about the binding modes and the key molecular interactions that drive inhibition, which is crucial for the rational design of new anti-cancer drugs.
Indole derivatives have long been known to possess antibacterial properties. nih.gov Researchers are investigating the mechanisms by which this compound and related compounds exert their antibacterial effects. These studies may involve identifying the specific bacterial enzymes or cellular processes that are targeted by these molecules. Understanding the mechanism of action is essential for developing new antibiotics that can overcome the growing problem of bacterial resistance. Potential mechanisms of action for indole-based compounds include disruption of the bacterial cell wall, inhibition of essential metabolic pathways, or interference with nucleic acid and protein synthesis. nih.gov
Studies on Adipocyte Fatty-Acid-Binding Protein (A-FABP) Interaction
The cyclohepta[b]indole core structure is recognized as a "privileged" motif in drug design, known to interact with a variety of biological targets. scispace.comnih.govacs.orgresearchgate.net One of the most promising applications of derivatives from the this compound scaffold is in the development of potent and selective inhibitors of Adipocyte Fatty-Acid-Binding Protein (A-FABP). nih.govnih.govresearchgate.net A-FABP is a key protein in lipid metabolism and inflammatory pathways, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and atherosclerosis. nih.gov
The this compound scaffold serves as a crucial starting point for synthesizing a library of A-FABP inhibitors. The bromine atom at the 2-position of the indole ring is a versatile chemical handle, allowing for the introduction of a wide range of substituents through various metal-catalyzed cross-coupling reactions. This functionalization is key to optimizing the interaction of the molecule with the binding pocket of A-FABP and improving its inhibitory potency and selectivity.
Research in this area has led to the identification of N-benzyl-hexahydrocyclohepta[b]indole derivatives as a highly potent and selective class of A-FABP inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the N-benzyl group and the indole core affect the inhibitory activity. These studies are instrumental in the rational design of new and more effective A-FABP inhibitors.
The following table presents the inhibitory activities of a selection of N-benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-1-carboxylic acid derivatives against human A-FABP, illustrating the impact of substitution on potency.
Data sourced from Barf et al., Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1745-1748. nih.gov
The data clearly indicates that the substitution pattern on the N-benzyl ring significantly influences the inhibitory potency against A-FABP. For instance, the introduction of trifluoromethyl (CF3) groups generally enhances activity, with the 3,5-di-CF3 substituted compound (Compound 5) exhibiting the lowest IC50 value and thus the highest potency among the examples shown. nih.gov These findings underscore the importance of the hexahydrocyclohepta[b]indole scaffold as a template for designing highly effective A-FABP inhibitors.
Development of Novel Scaffolds for Chemical Biology Research
Beyond its direct application in the development of A-FABP inhibitors, this compound is a valuable starting material for the creation of novel molecular scaffolds for broader chemical biology research. The indole nucleus is a common feature in a vast number of biologically active natural products and synthetic compounds, and its functionalization is a cornerstone of medicinal chemistry. nih.gov
The presence of the bromine atom on the indole ring of this compound opens up a plethora of possibilities for synthetic diversification. This halogen atom can be readily transformed or replaced using a variety of modern synthetic methodologies, including but not limited to:
Suzuki-Miyaura Cross-Coupling: For the introduction of aryl or heteroaryl groups.
Sonogashira Coupling: For the installation of alkyne functionalities.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
Heck Coupling: For the creation of carbon-carbon bonds with alkenes.
Through these and other cross-coupling reactions, the core hexahydrocyclohepta[b]indole scaffold can be elaborated with a wide range of chemical moieties. This allows for the systematic exploration of chemical space and the generation of compound libraries with diverse structures and functionalities. Such libraries are invaluable tools in chemical biology for screening against various biological targets to identify new probes for studying cellular processes or novel leads for drug discovery.
The development of efficient synthetic routes to functionalized cyclohepta[b]indoles is an active area of research. acs.orgresearchgate.net The ability to readily modify the this compound scaffold facilitates the synthesis of complex molecules with tailored properties. This adaptability makes it an excellent platform for generating novel probes to investigate protein function, signaling pathways, and other fundamental biological questions.
Compound Names
Future Research Directions and Perspectives
Development of Highly Efficient and Atom-Economical Synthetic Pathways
Future synthetic research will likely focus on developing more efficient, sustainable, and atom-economical methods to produce the hexahydrocyclohepta[b]indole core. While traditional methods like the Fischer indole (B1671886) synthesis have been foundational, they often have limitations, especially for creating unsymmetrically functionalized derivatives. nih.govresearchgate.net
Modern approaches aim to overcome these challenges. Key areas for future development include:
Catalytic Cycloaddition Reactions: Expanding on known metal or Lewis acid-mediated cycloadditions to build the seven-membered ring. nih.gov Research into novel catalytic systems for (5+2) and (4+3) cycloadditions could provide direct access to the core structure with high stereoselectivity. tu-dortmund.desemanticscholar.org
One-Pot and Tandem Reactions: Designing multi-component reactions that assemble the final structure from simple precursors in a single operation. wnmc.edu.cn This improves efficiency and reduces waste. An example is the development of a sequential catalytic assembly involving ring-closing metathesis (RCM), hydrogenation, and acid-catalyzed ring expansion. nih.gov
Green Chemistry Approaches: Implementing principles of green chemistry, such as using environmentally benign solvents, reducing the number of synthetic steps, and maximizing atom economy. researchgate.netrsc.org For instance, developing reagentless protocols or using photocatalysis under visible light can significantly improve the sustainability of the synthesis. tu-dortmund.de
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Cycloadditions | Use of metal or acid catalysts to form the seven-membered ring. | High control over stereochemistry, access to complex cores. tu-dortmund.de |
| Tandem/Domino Reactions | Multiple bond-forming events in a single step from simple starting materials. | Increased efficiency, reduced purification steps, step-economy. nih.govacs.org |
| Photocatalysis | Use of light to drive reactions, often with a photocatalyst like an Iridium(III) complex. | Mild reaction conditions, novel reactivity pathways via radical intermediates. tu-dortmund.de |
| C-H Activation/Functionalization | Direct formation of C-C or C-heteroatom bonds on the indole core. | Atom-economical, avoids pre-functionalization of substrates. nih.gov |
Exploration of Novel Reactivity and Functionalization Opportunities
The 2-bromo substituent on the hexahydrocyclohepta[b]indole scaffold is a key functional handle for diversification. Future research should exploit this and other reactive sites on the molecule to generate a library of novel derivatives.
Cross-Coupling Reactions: The C2-bromo position is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, including aryl, alkyl, and amino groups.
C-H Functionalization: Exploring direct C-H functionalization at other positions on the indole nucleus (C3, C4, C7) or on the saturated seven-membered ring offers an atom-economical way to add complexity without pre-functionalization. nih.gov This remains a significant challenge, particularly for achieving site-selectivity on the benzene (B151609) core of the indole. nih.gov
Functionalization of the Seven-Membered Ring: The saturated carbocycle offers opportunities for further reactions such as oxidation, halogenation, or the introduction of various functional groups, which can significantly influence the molecule's conformation and biological activity. nih.gov
| Functionalization Site | Reaction Type | Potential New Structures |
| C2-Position (via Bromine) | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Arylated, alkynylated, and aminated derivatives. |
| Indole N-H | Alkylation, Arylation, Acylation | N-substituted analogs with modified electronic properties. |
| Indole C3-Position | Electrophilic substitution, Friedel-Crafts | Introduction of alkyl, acyl, and other groups. nih.gov |
| Saturated Ring C-H | Radical halogenation, oxidation | Hydroxylated, carbonylated, or halogenated derivatives. |
Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov For 2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (B2902013) and its derivatives, these computational tools can accelerate research and development significantly.
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes by analyzing the target molecule and working backward to identify commercially available starting materials. nih.govchemrxiv.orgyoutube.com This can help chemists design more practical and cost-effective syntheses. youtube.com
Reaction Prediction: ML models can predict the outcomes of unknown reactions, suggesting optimal conditions (catalyst, solvent, temperature) and identifying potential side products. This reduces the need for extensive empirical screening.
Property Prediction: AI can be trained on existing chemical data to predict the physicochemical, biological, and toxicological properties of novel derivatives before they are synthesized. ewuu.nlnewswise.comarxiv.org This allows for the in silico screening of large virtual libraries to prioritize candidates with desirable characteristics, such as high binding affinity for a biological target or specific photophysical properties. neurosciencenews.com
Design and Synthesis of Photoactive or Electrochemically Active Derivatives
The indole nucleus is a well-known electroactive and photoactive moiety. chim.itnih.govgoettingen-research-online.de By strategically modifying the this compound scaffold, it is possible to create novel functional materials.
Photoactive Derivatives: Introducing electron-donating and electron-accepting groups through functionalization can tune the absorption and emission properties of the molecule, leading to the development of novel dyes, fluorescent probes, or photoswitches. chim.itgoettingen-research-online.de Indole derivatives have been successfully used as core structures in molecular motors and photoactuators. chim.itgoettingen-research-online.de
Electrochemically Active Derivatives: The indole ring can be readily oxidized. nih.govresearchgate.netijset.in This property can be harnessed to design new electroactive materials for applications in organic electronics, sensors, or as redox mediators. The electrochemical behavior of indole derivatives can be fine-tuned by the nature and position of substituents. nih.gov Recent advances in electrochemically enabled synthesis also provide green and efficient methods for creating functionalized indoles. rsc.orgrsc.org
Expanding the Chemical Space of Hexahydrocyclohepta[b]indoles for Diverse Research Applications
The cyclohepta[b]indole framework is found in numerous natural products and pharmaceuticals with a wide range of biological activities, including anti-HIV, antituberculosis, and anticancer properties. nih.govresearchgate.net This suggests that the core structure is a "privileged scaffold" for interacting with biological targets.
Future research should focus on systematically exploring the chemical space around this compound to discover new applications.
Medicinal Chemistry: Creating a diverse library of analogs by varying substituents at the C2-position and other sites can lead to the discovery of new therapeutic agents. Screening these compounds against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, protein-protein interactions) could yield novel drug candidates.
Materials Science: The rigid, fused-ring system of the cyclohepta[b]indole core could be exploited in the design of new organic materials. By introducing functionalities that promote self-assembly or possess specific electronic properties, it may be possible to create new organic semiconductors, liquid crystals, or porous materials.
Agrochemicals: The indole scaffold is also present in many agrochemicals. Derivatives of hexahydrocyclohepta[b]indole could be screened for potential herbicidal, fungicidal, or insecticidal activity.
By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel and valuable molecules for a wide range of scientific and technological applications.
Q & A
Q. Optimization Table
How can researchers confirm the structural identity of this compound using spectroscopic methods?
Q. Methodological Answer
- ¹H NMR : Key signals include δ 7.23–7.66 ppm (aromatic protons), δ 3.06–3.34 ppm (cycloheptane CH₂ groups), and δ 1.08–1.30 ppm (alkyl substituents) .
- ¹³C NMR : Cycloheptane carbons appear at δ 23.2–33.8 ppm , while indole carbons resonate at δ 109.8–138.8 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z 261.0461 [M+H]⁺ (FAB-HRMS) confirm the brominated indole core .
- X-ray Crystallography : Resolves stereochemical ambiguity; e.g., twisted boat-chair conformations in hydrogenated analogs .
What are the key chemical modifications and reactivity patterns of this compound?
Basic Functionalization
The bromine atom at C2 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. Substitutions at the indole nitrogen (e.g., alkylation with acryloyl piperidine) are common in drug discovery .
Advanced Photochemical Reactivity
Under blue light (460 nm) and O₂, the compound undergoes oxidation at benzylic positions to form carbonyl derivatives. NaOD in CD₃OD enhances deuterium incorporation, aiding mechanistic studies .
What pharmacological applications have been explored for this scaffold?
Q. Biological Relevance
Q. Structure-Activity Relationship (SAR)
| Modification Site | Biological Effect | Reference |
|---|---|---|
| C2 Bromine | Enhances receptor binding affinity | |
| N1 Alkylation | Modulates blood-brain barrier penetration | |
| Cycloheptane Conformation | Influences metabolic stability |
How can researchers address contradictions in reported synthetic yields?
Q. Case Study
- High-Yield vs. Low-Yield Routes : The solid acid-modified Fischer method achieves 88% yield , while CuI-catalyzed click chemistry yields 25% due to competing side reactions .
- Resolution : Optimize solvent polarity (e.g., PEG-400 reduces byproducts) and catalyst loading. Real-time monitoring (e.g., TLC) improves reproducibility .
What advanced techniques are used to study stereochemical outcomes?
Q. Methodological Approaches
- Asymmetric Catalysis : Synergistic Pd/amine systems enable enantioselective synthesis of tetrahydro-γ-carboline derivatives .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses of 5-HT₆ antagonists, guiding stereochemical optimization .
How does photochemical reactivity expand the utility of this scaffold?
Mechanistic Insight
Under light, the compound generates bis-acyliminium ions , rare intermediates useful for constructing polycyclic architectures. NaOD isotopic labeling confirms radical-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
